4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4B-BROMO-4B,5,9B,10-TETRAHYDROINDENO(2,1-A)INDENE-5,10-DIONE is a complex organic compound with the molecular formula C16H9BrO2 and a molecular weight of 313.153 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its unique structure, which includes a bromine atom and a fused indene-indene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in small quantities in specialized laboratories rather than through large-scale industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
4B-BROMO-4B,5,9B,10-TETRAHYDROINDENO(2,1-A)INDENE-5,10-DIONE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other parts of the molecule.
Cyclization Reactions: The indene-indene ring system can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide can be employed.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of bromine-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4B-BROMO-4B,5,9B,10-TETRAHYDROINDENO(2,1-A)INDENE-5,10-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and molecular recognition.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The exact mechanism of action of 4B-BROMO-4B,5,9B,10-TETRAHYDROINDENO(2,1-A)INDENE-5,10-DIONE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The bromine atom and the indene-indene ring system may play crucial roles in these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4B,5,9B,10-TETRAHYDROINDENO(2,1-A)INDENE-5,10-DIOL: This compound is similar in structure but lacks the bromine atom and has hydroxyl groups instead.
4B,5,9B,10-TETRAHYDROINDENO(2,1-A)INDENE: This compound is similar but does not have the bromine atom or the ketone groups.
Uniqueness
4B-BROMO-4B,5,9B,10-TETRAHYDROINDENO(2,1-A)INDENE-5,10-DIONE is unique due to the presence of the bromine atom and the specific arrangement of the indene-indene ring system.
Eigenschaften
CAS-Nummer |
112175-34-5 |
---|---|
Molekularformel |
C16H9BrO2 |
Molekulargewicht |
313.14 g/mol |
IUPAC-Name |
4b-bromo-9bH-indeno[2,3-a]indene-5,10-dione |
InChI |
InChI=1S/C16H9BrO2/c17-16-12-8-4-3-7-11(12)14(18)13(16)9-5-1-2-6-10(9)15(16)19/h1-8,13H |
InChI-Schlüssel |
ZUDDQEGWGGRBFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C(=O)C4=CC=CC=C4C3(C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.